5-Aminotetrahydro-2H-pyran-3-carboxylic acid
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Overview
Description
5-Aminotetrahydro-2H-pyran-3-carboxylic acid is an organic compound with the molecular formula C6H11NO3. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminotetrahydro-2H-pyran-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino alcohol with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Aminotetrahydro-2H-pyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Aminotetrahydro-2H-pyran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Aminotetrahydro-2H-pyran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Aminotetrahydro-2H-pyran-4-carboxylic acid
- 5-Aminotetrahydro-2H-pyran-2-carboxylic acid
- 5-Aminotetrahydro-2H-pyran-3-sulfonic acid
Uniqueness
5-Aminotetrahydro-2H-pyran-3-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
5-aminooxane-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-5-1-4(6(8)9)2-10-3-5/h4-5H,1-3,7H2,(H,8,9) |
InChI Key |
HQELMMYWNKKPPG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCC1N)C(=O)O |
Origin of Product |
United States |
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